molecular formula C17H26N2O5S B5329248 N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5329248
M. Wt: 370.5 g/mol
InChI Key: XSSVECKCKSNVLG-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperidine ring, and a methoxy group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,12-20)18-25(22,23)13-7-8-15(24-3)14(11-13)16(21)19-9-5-4-6-10-19/h7-8,11,18,20H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSVECKCKSNVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the piperidine derivative with sulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Addition of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzenesulfonamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-3-(piperidine-1-carbonyl)benzenesulfonamide

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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